KAT-IN-2

Kynurenine pathway Neurobiology Enzymology

KAT-IN-2 (compound 7; CAS 164789-02-0) is a chemical probe described as an effective and selective inhibitor of kynurenine aminotransferase II (KAT II), also known as kynurenine aminotransferase II (KATII). KAT II is a primary enzyme responsible for the biosynthesis of kynurenic acid (KYNA) in the mammalian brain, an endogenous neuromodulator implicated in cognitive function and psychiatric disorders.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
Cat. No. B15585229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAT-IN-2
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
InChIInChI=1S/C10H11ClN2O3/c11-5-1-2-7(12)6(3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)
InChIKeyVCCXKKFHLAJBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KAT-IN-2 for Kynurenine Aminotransferase II (KAT II) Inhibition in Preclinical Neurobiology Research | Procurement Considerations


KAT-IN-2 (compound 7; CAS 164789-02-0) is a chemical probe described as an effective and selective inhibitor of kynurenine aminotransferase II (KAT II), also known as kynurenine aminotransferase II (KATII) . KAT II is a primary enzyme responsible for the biosynthesis of kynurenic acid (KYNA) in the mammalian brain, an endogenous neuromodulator implicated in cognitive function and psychiatric disorders [1]. KAT-IN-2 is used as a research tool to modulate the kynurenine pathway and interrogate KYNA-dependent neurobiology .

Critical Procurement Distinction: Why KAT-IN-2 Cannot Be Interchanged with Histone Acetyltransferase (HAT) Inhibitors


A critical procurement risk exists due to nomenclature overlap: the acronym 'KAT' denotes two completely distinct enzyme classes—kynurenine aminotransferases (EC 2.6.1.7) and lysine (histone) acetyltransferases (EC 2.3.1.48). KAT-IN-2 specifically inhibits kynurenine aminotransferase II (KAT II), an enzyme involved in tryptophan catabolism and neuroactive metabolite production . Substituting KAT-IN-2 with a histone acetyltransferase inhibitor such as CTK7A or L-Moses—which target p300/CBP or PCAF catalytic domains—would yield mechanistically irrelevant results and invalidate any study designed to probe the kynurenine pathway . Furthermore, among genuine KAT II inhibitors, compounds differ substantially in species specificity (e.g., S-ESBA inhibits rat but not human KAT II), brain penetrance, and potency, precluding simple interchange without experimental validation [1].

Quantitative Evidence Limitations for KAT-IN-2: A Critical Procurement Advisory


Evidence Gap Advisory: Absence of Publicly Disclosed Potency Data for KAT-IN-2

Following a systematic search of primary research articles, patents, and authoritative databases, no publicly disclosed quantitative activity data—including IC50, Ki, or EC50 values—could be located for KAT-IN-2. Vendor product pages describe the compound as 'effective and selective' but do not report any numerical potency metrics, nor do they cite the primary research or patent source from which such claims derive . In contrast, the structurally characterized and widely validated KAT II inhibitor PF-04859989 has publicly disclosed IC50 values of 23 nM (human) and 263 nM (rat), with detailed isoform selectivity profiling (KAT I: 22 μM; KAT III: 11 μM; KAT IV: >50 μM) . Without disclosed potency data for KAT-IN-2, no quantitative head-to-head comparison with any alternative KAT II inhibitor is possible based on publicly accessible information.

Kynurenine pathway Neurobiology Enzymology

Evidence Gap Advisory: Absence of Publicly Disclosed Selectivity Data for KAT-IN-2

No publicly available selectivity profiling data—either within the KAT isoform family (KAT I, KAT III, KAT IV) or across broader panels of aminotransferases or unrelated enzymes—could be identified for KAT-IN-2. The compound is described by vendors as 'selective' but the specific isoforms or off-targets against which this selectivity was established are not documented in any accessible source . As a class-level inference, KAT II inhibitors exhibit varying isoform selectivity profiles: PF-04859989 demonstrates ~1000-fold selectivity for KAT II over human KAT I, KAT III, and KAT IV , whereas other inhibitors such as estradiol disulfate show more modest discrimination (KAT I IC50 = 291.5 μM; KAT II IC50 = 26.3 μM, representing approximately 11-fold selectivity) [1]. Without disclosed selectivity data, the off-target risk profile of KAT-IN-2 relative to these well-characterized alternatives cannot be assessed.

Kynurenine pathway Target selectivity Off-target profiling

Evidence Gap Advisory: Absence of Publicly Disclosed In Vivo Pharmacokinetic or Pharmacodynamic Data

No publicly disclosed in vivo pharmacokinetic data, pharmacodynamic data, or brain penetration metrics could be located for KAT-IN-2. For KAT II inhibitors intended for neurobiological applications, brain penetration is a critical attribute. As a class-level inference, KAT II inhibitors exhibit heterogeneous CNS exposure: PF-04859989 is a brain-penetrant, irreversible inhibitor capable of reducing brain kynurenic acid by 50% at a dose of 10 mg/kg (sc) in rats , and BFF-816 is orally active . Conversely, (S)-ESBA is effective against rat KAT II but ineffective against the human ortholog despite high sequence identity [1]. Whether KAT-IN-2 possesses favorable brain penetration, species-specific activity, or in vivo target engagement comparable to any of these reference compounds cannot be determined from publicly accessible information.

Neuropharmacology Pharmacokinetics Brain penetration

Recommended Application Scenarios for KAT-IN-2 Based on Available Information


In Vitro Kynurenine Aminotransferase II (KAT II) Enzymatic Assays

KAT-IN-2 is described by vendors as an inhibitor of kynurenine aminotransferase II . In the absence of published potency or selectivity data, this compound may be suitable for exploratory in vitro enzymatic assays using recombinant KAT II to empirically establish its inhibitory parameters, provided that appropriate positive controls such as PF-04859989 (disclosed hKAT II IC50 = 23 nM) and negative controls are run in parallel to validate assay performance and enable relative comparison.

Kynurenine Pathway Modulation Studies with Explicit Validation Requirements

KAT-IN-2 may be considered for cellular studies examining kynurenine pathway flux or kynurenic acid (KYNA) production . Due to the absence of published selectivity profiling or off-target data , any observed effects should be interpreted with caution. Researchers are strongly advised to include orthogonal approaches (e.g., genetic knockdown, structurally distinct KAT II inhibitors such as BFF-816 ) to confirm that phenotypic changes are specifically attributable to KAT II inhibition rather than off-target activities.

Comparative Profiling Against Structurally and Pharmacologically Characterized KAT II Inhibitors

Given the current evidence gap for KAT-IN-2, a scientifically rigorous application would be to conduct side-by-side comparative profiling against established KAT II inhibitors such as PF-04859989 (irreversible, brain-penetrant, species-specific potency disclosed) and (S)-ESBA (species-selective, rat-active) [1]. Such head-to-head characterization could generate the quantitative differentiation data currently missing from the public domain, enabling informed selection between KAT-II-targeting chemical probes for future studies.

Technical Documentation Hub

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36 linked technical documents
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